
2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide is a chemical compound that belongs to the benzoxazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide involves the inhibition of various enzymes such as PKC, PDE, and cAMP phosphodiesterase. PKC is an important intracellular signaling molecule that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. PDE and cAMP phosphodiesterase are enzymes that play a crucial role in the regulation of intracellular cyclic nucleotide levels. Inhibition of these enzymes leads to an increase in intracellular cyclic nucleotide levels, which in turn leads to various physiological effects such as smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit potent inhibitory activity against PKC, PDE, and cAMP phosphodiesterase. Moreover, it has been shown to induce apoptosis in cancer cells and exhibit antibacterial and antifungal activities. This compound also has potential applications in the treatment of various diseases such as hypertension, asthma, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide in lab experiments include its potent inhibitory activity against various enzymes such as PKC, PDE, and cAMP phosphodiesterase, its potential applications in cancer therapy, and its antibacterial and antifungal activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide. These include the development of novel synthetic methods for the preparation of this compound, the determination of its structure-activity relationship, and the investigation of its potential applications in the treatment of various diseases such as hypertension, asthma, and cancer. Moreover, further studies are needed to determine its safety and efficacy in vivo and to investigate its potential as a lead compound for the development of novel drugs.
Synthesemethoden
The synthesis of 2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide involves the condensation reaction of 3-chlorobenzylamine, 3-isoxazolylmethanol, and 2-amino-5-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by column chromatography or recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorobenzyl)-N-(3-isoxazolylmethyl)-N-methyl-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinase C (PKC), phosphodiesterase (PDE), and cyclic adenosine monophosphate (cAMP) phosphodiesterase. This compound also has potential applications in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Moreover, it has been reported to exhibit antibacterial and antifungal activities.
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-24(12-16-7-8-26-23-16)20(25)14-5-6-17-18(11-14)27-19(22-17)10-13-3-2-4-15(21)9-13/h2-9,11H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGJRFBPQXBYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5013793.png)
![1-(1-hydroxyethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5013798.png)
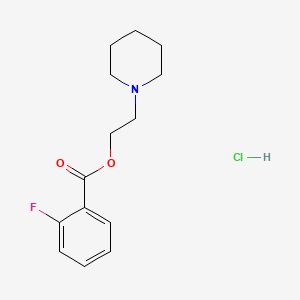
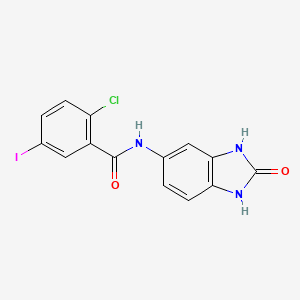
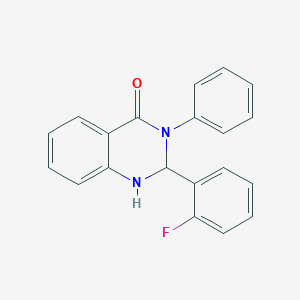
![1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B5013827.png)
![3-ethyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013835.png)
![ethyl 4-(3-methoxybenzyl)-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5013847.png)
![2-[(4-phenoxybutyl)amino]ethanol](/img/structure/B5013854.png)
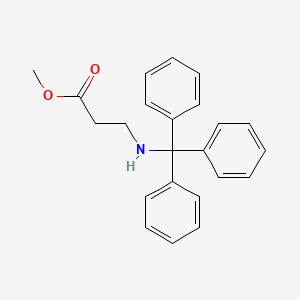
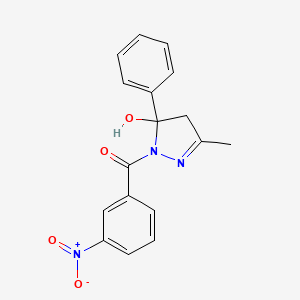
![1-(4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5013882.png)
![N-(4-methoxyphenyl)-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5013891.png)
![6-bromo-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5013899.png)